An In-depth Technical Guide to the Molecular Mechanism of Action for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
An In-depth Technical Guide to the Molecular Mechanism of Action for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into Unexplored Territory
In the landscape of molecular pharmacology, the compound N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide represents a frontier of scientific inquiry. As of this writing, its specific molecular interactions and mechanism of action remain uncharacterized in peer-reviewed literature. This guide, therefore, serves a dual purpose: to meticulously dissect the structural components of this molecule and, based on a comprehensive analysis of structurally analogous compounds, to propose a cogent and testable hypothesis regarding its molecular mechanism of action. This document is crafted not as a definitive statement but as a strategic roadmap for researchers poised to unravel the therapeutic potential of this novel chemical entity. We will proceed from a foundation of established structure-activity relationships (SAR) to delineate a series of robust experimental protocols designed to elucidate its biological function.
Molecular Deconstruction and Mechanistic Hypothesis
The structure of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a composite of three key pharmacophores: a substituted N-phenyl amide core, a phenoxy moiety, and a flexible butanamide linker. The biological activities of compounds bearing these individual motifs provide a logical starting point for our mechanistic investigation.
-
N-Phenyl Aromatic Amides: This class of compounds is known for a wide range of biological activities, including the inhibition of enzymes such as xanthine oxidase[1].
-
Phenoxy Derivatives: The phenoxy group is a privileged scaffold in medicinal chemistry, found in drugs targeting a variety of receptors and enzymes[2]. Notably, phenoxyacetic acid derivatives have been developed as selective COX-2 inhibitors[3], and phenoxyacetamides have demonstrated anticonvulsant properties[4].
-
Butanamide Core: The butanamide linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. Derivatives of butanamide have been investigated for anti-inflammatory and antimicrobial applications[5].
Given the prevalence of anti-inflammatory and neurological activity among structurally related compounds, we hypothesize that N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a modulator of key enzymes involved in inflammatory or neuropathic pathways, with cyclooxygenase-2 (COX-2) and the peripheral benzodiazepine receptor (PBR) representing high-probability targets. The chloro and methoxy substituents on the phenyl ring are anticipated to play a crucial role in target selectivity and binding affinity.
A Roadmap for Experimental Validation
To systematically test our hypothesis, a multi-tiered experimental approach is proposed. This workflow is designed to first identify the primary molecular target and then to characterize the functional consequences of this interaction.
Tier 1: Target Identification and Initial Characterization
The initial phase focuses on broad screening to identify potential binding partners, followed by more focused assays on our hypothesized targets.
Experimental Workflow: Target Identification
Caption: Workflow for initial target identification of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide.
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
Prepare a series of dilutions of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions to the respective wells. Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) as positive controls, and a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 590 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Selectivity Index | The ratio of the IC50 for COX-1 to the IC50 for COX-2. |
Tier 2: Cellular Assays and Pathway Analysis
Once a primary target is confirmed, the next step is to investigate the compound's effects in a cellular context.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.
Protocol 2: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
-
Objective: To measure the effect of the test compound on the production of the pro-inflammatory mediator PGE2 in a cellular model of inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis: Determine the dose-dependent effect of the test compound on PGE2 production and calculate the EC50 value.
| Cell-Based Assay | Endpoint Measured | Expected Outcome with Active Compound |
| PGE2 ELISA | Concentration of Prostaglandin E2 | Dose-dependent decrease in PGE2 levels |
| Nitric Oxide Assay | Concentration of Nitrite (a stable product of NO) | Dose-dependent decrease in nitrite levels |
| Cytotoxicity Assay | Cell Viability (e.g., using MTT) | Minimal to no decrease in cell viability at effective concentrations |
Concluding Remarks and Future Directions
The in-depth technical guide presented here offers a structured and scientifically rigorous approach to elucidating the molecular mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide. The proposed hypothesis, grounded in the established pharmacology of its constituent chemical motifs, provides a strong foundation for a targeted and efficient investigation. Successful validation of this hypothesis will not only illuminate the therapeutic potential of this specific compound but will also contribute valuable insights to the broader field of medicinal chemistry, particularly in the design of novel anti-inflammatory and neuroprotective agents. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data. It is our firm belief that the systematic application of this research roadmap will pave the way for a comprehensive understanding of this promising molecule's biological activity.
References
-
Cui, A-L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. Drug Design, Development and Therapy, 14, 3869–3880. Available at: [Link]
-
Witschel, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. Available at: [Link]
-
Kumar, R., et al. (2011). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2874. Available at: [Link]
-
Vilain, P., et al. (2001). General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Arzneimittelforschung, 51(6), 493-501. Available at: [Link]
-
Sema, T. (n.d.). Structure Activity Relationship Of Drugs. Sema. Available at: [Link]
-
Onto-sight AI. (n.d.). Unveiling the Mysteries of Butanamide: A Compound that Holds the Key to Unlocking New Therapeutic Frontiers. Ontosight AI. Available at: [Link]
-
Pospisilova, S., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3144. Available at: [Link]
-
Zitko, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(11), 20563–20581. Available at: [Link]
-
Raczynska, A., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(19), 6296. Available at: [Link]
-
Drug Design.org. (2005). Structure Activity Relationships. Drug Design.org. Available at: [Link]
-
Piatek, P., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 8(3), 1356–1372. Available at: [Link]
-
Jacobson, K. A., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Molecules, 25(3), 647. Available at: [Link]
-
Roy, K., & De, U. (2010). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. Available at: [Link]
-
Li, X., et al. (2010). Discovery of novel (S)-alpha-phenyl-gamma-amino butanamide containing CCR5 antagonists via functionality inversion approach. Bioorganic & Medicinal Chemistry Letters, 20(7), 2249–2252. Available at: [Link]
-
Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 134, 106403. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1317. Available at: [Link]
-
National Center for Biotechnology Information. (2006). N-(2-[11C],5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide. National Library of Medicine. Available at: [Link]
Sources
- 1. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ontosight.ai [ontosight.ai]
